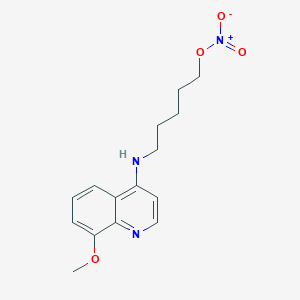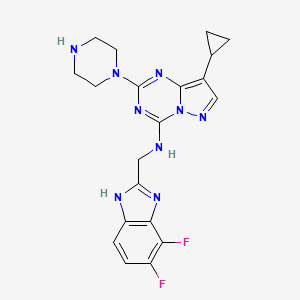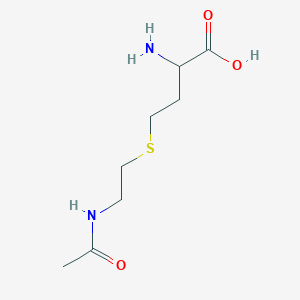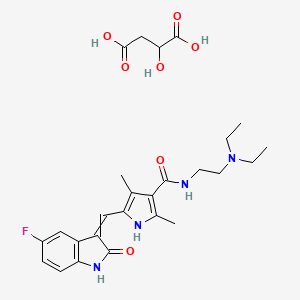
5-(N-(8-Methoxy-4-quinolyl)amino)pentyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate, commonly known as 5MPN, is an orally active and selective inhibitor of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This compound competitively inhibits the fructose-6-phosphate binding site and is known for its ability to inhibit the proliferation of myeloma cells. It is primarily used in the study of myeloproliferative neoplasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves several steps, including the preparation of the quinoline derivative and subsequent functionalization to introduce the nitrate group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the optimization of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve the use of catalysts, solvents, and specific temperature and pressure settings .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on cellular metabolism and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of myeloproliferative neoplasms and other cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
The mechanism of action of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate involves the competitive inhibition of the fructose-6-phosphate binding site of 6-phosphofructokinase-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4). This inhibition disrupts the sugar metabolism of tumors, leading to a reduction in glycolysis and ATP production, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
PFK-158: Another selective inhibitor of PFKFB3 with similar inhibitory effects on glycolysis.
PFK-015: An effective inhibitor of PFKFB3, known for its ability to inhibit PFKFB3 activity in various cell lines
Uniqueness of 5-(n-(8-methoxy-4-quinolyl)amino)pentyl nitrate
This compound is unique due to its high selectivity for PFKFB4 and its potent inhibitory effects on tumor cell proliferation. Unlike other inhibitors, it specifically targets the fructose-6-phosphate binding site, making it a valuable tool for studying the metabolic pathways involved in cancer .
Properties
CAS No. |
47208-82-2 |
|---|---|
Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
5-[(8-methoxyquinolin-4-yl)amino]pentyl nitrate |
InChI |
InChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17) |
InChI Key |
YBOILUNNGBGURC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)


![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)



![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
